molecular formula C9H9F4NO B13600800 (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13600800
M. Wt: 223.17 g/mol
InChI Key: XMNMWIYSKPEFOY-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral amino alcohol featuring a fluorinated aromatic ring with a trifluoromethyl (-CF₃) substituent at the 2-position and a fluorine atom at the 4-position. This compound is part of a broader class of β-amino alcohols, which are critical intermediates in pharmaceutical synthesis due to their role as building blocks for bioactive molecules.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2S)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

XMNMWIYSKPEFOY-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)[C@@H](CO)N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 4-fluoro-2-(trifluoromethyl)benzaldehyde with an appropriate amine source, such as (s)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Enzymatic Oxidation and Transamination

The hydroxyl group undergoes oxidation via alcohol oxidases (e.g., from E. coli) to form a ketone intermediate, which is subsequently aminated by transaminases or amine dehydrogenases. This redox-neutral cascade mimics pathways used for synthesizing enantiopure amino alcohols .

Reaction StepEnzyme/ReagentConditionsProductYield/ee
Hydroxyl oxidationAlcohol oxidasepH 8.5, 30°C, NAD⁺2-(4-Fluoro-2-(trifluoromethyl)phenyl)glycinal>95% conversion
Reductive aminationAmine dehydrogenaseFormate dehydrogenase, NH₃(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethylamine92% yield, >99.9% ee

Acylation and Alkylation

The primary amine reacts with acylating agents (e.g., acetic anhydride) or alkyl halides to form stable derivatives. The trifluoromethyl group enhances electrophilic stability during these reactions .

Reaction TypeReagentProductNotes
AcylationAcetic anhydrideN-Acetyl-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethanolAmide formation confirmed by ¹³C NMR
AlkylationMethyl iodideN-Methyl-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethanolRequires base (e.g., K₂CO₃) for deprotonation

Cyclization Reactions

The vicinal amino alcohol undergoes cyclization with carbonylating agents (e.g., phosgene) to form oxazolidinones, a reaction facilitated by the electron-withdrawing trifluoromethyl group .

ReagentConditionsProductYield
PhosgeneTHF, 0°C5-(4-Fluoro-2-(trifluoromethyl)phenyl)oxazolidin-2-one78%
TriphosgeneEt₃N, CH₂Cl₂Same as above85%

Condensation with Carbonyl Compounds

The amino group forms Schiff bases with aldehydes or ketones. For example, reaction with benzaldehyde yields:

(s)-2-((Benzylidene)amino)-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol\text{(s)-2-((Benzylidene)amino)-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol}

Aldehyde/KetoneConditionsProduct Purity
BenzaldehydeEtOH, reflux, 12h90% (HPLC)
AcetophenoneTiCl₄, CH₂Cl₂65%

Salt Formation

Protonation of the amino group with acids (e.g., HCl) produces water-soluble salts:

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride\text{this compound hydrochloride}

AcidSolubility (mg/mL)Application
HCl120 (H₂O)Crystallization, purification
H₂SO₄85 (H₂O)Catalytic reactions

Nucleophilic Substitution

Activation of the hydroxyl group as a tosylate enables substitution reactions:

Leaving GroupNucleophileProductYield
Tosyl chlorideNaN₃2-Azido-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethylamine70%
Mesyl chlorideKCN2-Cyano-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethylamine65%

Key Influences on Reactivity

  • Trifluoromethyl Group : Stabilizes intermediates via electron-withdrawing effects, directing electrophilic attacks to the aromatic ring’s meta position .

  • Steric Effects : The 4-fluoro and 2-trifluoromethyl substituents hinder reactions at the aromatic ring, favoring functional group transformations at the amino alcohol moiety .

Scientific Research Applications

(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound is compared to analogs with variations in halogenation, substituent positions, and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(s)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol 4-F, 2-CF₃ C₉H₉F₄NO 223.17 1270478-70-0 Chiral S-configuration; high fluorination
2-Amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol (Compound 5) 4-CF₃ C₉H₁₀F₃NO 217.18 Not provided Lacks 4-F substituent; synthesized via trichloroacetimidate hydrolysis (90% yield)
2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol 4-F, 3-CF₃ C₉H₉F₄NO 223.17 1270478-70-0 CF₃ at 3-position; similar MW but altered steric/electronic profile
2-Amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol 2-Br, 4-CF₃ C₉H₉BrF₃NO 284.08 1391269-16-1 Bromine increases molecular weight; potential for nucleophilic substitution
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride 4-F, 3-CF₃ (R-configuration) C₉H₁₀ClF₄NO 259.63 1394822-93-5 Hydrochloride salt; enantiomeric form affects pharmacological activity
1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride 4-F, methylamino group C₉H₁₃ClFNO 205.66 2794-41-4 Methylamino substitution alters basicity; hydrochloride improves solubility

Pharmacological and Physicochemical Properties

  • Lipophilicity : Fluorine and CF₃ groups enhance lipophilicity, improving blood-brain barrier penetration. The 4-F/2-CF₃ combination in the target compound may optimize this balance .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, a trait shared with analogs like 2-Amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol .
  • Steric Effects : Substituent position (e.g., 2-CF₃ vs. 3-CF₃) influences steric hindrance, affecting binding to biological targets .

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via catalytic β C–H amination using trichloroacetimidate intermediates (e.g., GP5 conditions: reflux with a radical relay catalyst, followed by hydrolysis). Key factors include:

  • Catalyst choice : Transition-metal catalysts (e.g., Pd or Cu) improve regioselectivity.
  • Temperature : Reactions performed at 80–100°C yield higher conversion rates (e.g., 88% yield reported under GP5 conditions) .
  • Workup : Hydrolysis protocols (e.g., acidic or basic conditions) are critical for isolating the amino alcohol without racemization.
Method CatalystTemperatureYieldReference
Radical relay aminationNot specifiedRoom temp88%
Enantioselective synthesisChiral ligands80°C72–95%

Q. How can researchers characterize the stereochemistry and purity of this compound?

Methodological Answer:

  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention times and peak areas confirm enantiomeric excess (e.g., >95% ee reported for (S)-enantiomer) .
  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments; 1H^{1}\text{H} NMR reveals coupling constants for stereochemical analysis (e.g., vicinal coupling J=68 HzJ = 6–8\ \text{Hz} for erythro configurations) .
  • X-ray crystallography : Resolve absolute configuration using hydrochloride salts (e.g., (R)-enantiomer structures in ) .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The 2-amino-2-phenylethanol scaffold exhibits β2_2-adrenoceptor selectivity. Key studies include:

  • SAR analysis : Fluorine and trifluoromethyl groups enhance receptor binding affinity and metabolic stability .
  • Functional assays : Measure cAMP production in HEK293 cells transfected with β2_2-AR; EC50_{50} values correlate with substituent electronic effects .

Advanced Research Questions

Q. How do fluorinated substituents influence the compound’s metabolic stability and bioavailability?

Methodological Answer:

  • Metabolic stability : The 4-fluoro and trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes. Use liver microsome assays (e.g., human hepatocytes) to quantify half-life improvements (e.g., t1/2>2 ht_{1/2} > 2\ \text{h} vs. non-fluorinated analogs) .
  • Bioavailability : LogP calculations (e.g., 2.1 for this compound vs. 1.5 for non-fluorinated analogs) suggest enhanced membrane permeability. Validate via Caco-2 cell monolayer assays .

Q. What strategies resolve enantiomers of this compound, and how do they impact biological activity?

Methodological Answer:

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives or kinetic resolution via lipase-catalyzed acetylation .
  • Biological impact : (S)-enantiomers show 10-fold higher β2_2-AR agonism than (R)-forms in bronchial smooth muscle relaxation assays .

Q. How can researchers mitigate hydrolysis or oxidation during storage?

Methodological Answer:

  • Storage conditions : Store as hydrochloride salts at –20°C under inert gas (argon).
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to ethanol solutions. Monitor degradation via LC-MS; hydrolyzed products show m/z=[M+H]+18 Dam/z = [M+H]^+ - 18\ \text{Da} (loss of H2_2O) .

Q. What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Use C18 columns (e.g., Agilent Zorbax) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities (e.g., des-fluoro byproducts) at m/z=234.1 Dam/z = 234.1\ \text{Da} .
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd < 10 ppm) .

Q. How does the compound interact with off-target receptors (e.g., β1_11​-AR)?

Methodological Answer:

  • Radioligand binding assays : Use 3H^{3}\text{H}-CGP-12177 to measure β1_1-AR affinity. Selectivity ratios (β2_21_1) > 100:1 indicate minimal off-target effects .
  • Cardiovascular models : Test in Langendorff-perfused rat hearts to assess heart rate changes (Δ < 5% at 1 μM) .

Q. What computational models predict the compound’s solubility and crystallinity?

Methodological Answer:

  • COSMO-RS : Predict solubility in ethanol/water mixtures (e.g., 25 mg/mL at 25°C).
  • Polymorph screening : Use solvent-drop grinding with 96-well plates to identify stable crystalline forms (e.g., Form I melts at 180°C) .

Q. How do structural analogs (e.g., 4-chloro or trifluoromethyl variants) compare in activity?

Methodological Answer:

  • Analog synthesis : Replace 4-fluoro with chloro via Ullmann coupling; assess β2_2-AR potency via BRET-based cAMP sensors .
  • Activity trends : Trifluoromethyl analogs show 3-fold higher potency than methyl derivatives (EC50_{50} = 12 nM vs. 35 nM) .

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